molecular formula C17H20O2 B15426781 1-(Benzyloxy)-4-butoxybenzene CAS No. 90784-32-0

1-(Benzyloxy)-4-butoxybenzene

Cat. No.: B15426781
CAS No.: 90784-32-0
M. Wt: 256.34 g/mol
InChI Key: QBONJDIOOLWEMM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-butoxybenzene is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Benzyloxy)-4-butoxybenzene, and how do variables like catalyst choice influence yield?

The synthesis of this compound typically involves O-alkylation reactions. For example, iron(II/III) chloride in propylene carbonate has been used as a green catalyst for benzyl alcohol etherification, achieving moderate yields (43–53%) under controlled temperatures (e.g., 120°C) . Key variables include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd-based systems) improve cross-coupling efficiency .
  • Solvent choice : Polar aprotic solvents enhance nucleophilic substitution.
  • Temperature : Elevated temperatures (80–120°C) are often required for aryl ether formation but may lead to side reactions if unoptimized .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹⁹F NMR (at 126–500 MHz) resolve substituent positions and confirm purity .
  • X-ray crystallography : Provides precise structural data, such as dihedral angles between benzene rings (e.g., 3.4° in analogs like 1-Benzyloxy-4-chlorobenzene) .
  • Mass spectrometry : Validates molecular weight (e.g., 270.22 g/mol for trifluoromethyl analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering controls : Use closed systems or local exhaust ventilation to minimize inhalation risks .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Safety showers and eye-wash stations must be accessible .
  • Storage : Keep in sealed containers in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, nitro) impact the reactivity of this compound derivatives?

Substituents significantly alter electronic properties:

  • Trifluoromethyl groups : Increase electrophilicity, enhancing susceptibility to nucleophilic attack in cross-coupling reactions .
  • Nitro groups : Deactivate the benzene ring, directing reactions to specific positions (e.g., meta/para selectivity) .
  • Comparative studies : Derivatives lacking these groups (e.g., 1-(Benzyloxy)-4-bromobenzene) show reduced reactivity in Pd-catalyzed coupling .

Q. What methodologies resolve contradictions in reported synthetic yields or spectral data for this compound analogs?

  • Systematic reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) .
  • Data cross-referencing : Compare NMR chemical shifts with databases like NIST Chemistry WebBook .
  • Crystallographic validation : Resolve ambiguities in substituent orientation using single-crystal X-ray diffraction .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity (e.g., antimicrobial potency) .
  • ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) to prioritize in vitro testing .

Q. What catalytic systems enable efficient cross-electrophile coupling of this compound with aryl halides?

  • Pd-based catalysts : Enable C–H functionalization and alkylation under mild conditions (e.g., Pd(OAc)₂ with phosphine ligands) .
  • Radical-polar crossover mechanisms : Utilize photoredox catalysis for fluoromethylation, as demonstrated in analogs like 1-(Benzyloxy)-4-(fluoromethyl)benzene .
  • Optimization parameters : Adjust ligand steric bulk and reaction time to minimize byproducts .

Application-Oriented Questions

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Functionalization : Introduce pharmacophores (e.g., piperazine, bromophenoxy groups) via nucleophilic substitution for drug candidates targeting neurological disorders .
  • Case study : Derivatives like 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone show promise in modulating cellular signaling pathways .

Q. What role does this compound play in materials science, particularly in polymer or ligand design?

  • Ligand frameworks : The benzyloxy group coordinates with metals (e.g., Cu, Pd) to form catalysts for organic transformations .
  • Polymer precursors : Ether linkages enhance thermal stability in polyaromatic ethers .

Q. Data Management and Reproducibility

Q. How can researchers mitigate challenges in retrieving or reproducing literature data for this compound?

  • Semantic search tools : Use domain-specific databases (e.g., PubChem, Reaxys) to filter structurally similar compounds .
  • Detailed reporting : Document CAS numbers (e.g., 6793-92-6 for bromo analogs) and IUPAC names to avoid ambiguity .

Properties

CAS No.

90784-32-0

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-butoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C17H20O2/c1-2-3-13-18-16-9-11-17(12-10-16)19-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3

InChI Key

QBONJDIOOLWEMM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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